Tiocol 54

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tiocol 54 is a compound primarily used in the color anodizing of titanium and titanium alloys. This process is essential in various industries, including medical technology, where it is used to color-code implants and instruments. The color anodizing process not only enhances the aesthetic appeal of the titanium components but also improves their corrosion resistance and biocompatibility .

Preparation Methods

The preparation of Tiocol 54 involves an electrochemical process that builds up an oxide layer on the cleaned titanium or titanium alloy components. The process parameters must be precisely controlled to achieve the desired oxide layer thickness, which can range from 10 to 300 nanometers . The process includes several steps such as mechanical pre-treatment, cleaning, pickling, power rinsing, and anodizing .

Chemical Reactions Analysis

General Principles of Chemical Reactions

Chemical reactions can be categorized based on the types of bonds involved:

-

C-O Bond Activation : Common in reactions involving epoxides, alcohols, and other oxygen-containing compounds .

-

C-N Bond Activation : Often seen in reactions involving amines and amides.

-

C-C Bond Activation : Important in forming new carbon-carbon bonds, such as in cross-coupling reactions.

-

C-Halogen and C-S Bond Activation : Relevant in reactions involving halides and thiols.

Role of Catalysts in Chemical Reactions

Catalysts like titanium complexes are crucial for facilitating reactions by lowering activation energies. Titanium(III)/titanium(IV) redox cycles are particularly useful in organic radical generation and transformations .

Thermodynamic Considerations

Understanding the thermodynamics of a reaction, including heats of reaction (ΔH), is essential for predicting spontaneity and feasibility .

Data Tables for Chemical Reactions

Typically, data tables for chemical reactions would include:

-

Reactants and Products : Chemical structures and stoichiometry.

-

Reaction Conditions : Temperature, pressure, solvent, and catalysts used.

-

Thermodynamic Data : ΔH, ΔG, and ΔS values.

-

Kinetic Data : Rate constants and activation energies.

Scientific Research Applications

Tiocol 54 has several scientific research applications:

Medical Technology: It is used to color-code medical implants and instruments, making it easier for surgeons to distinguish between different types and sizes of osteosynthesis products.

Biocompatibility: The anodized titanium implants boast excellent biocompatibility and reduced release of alloy elements from the titanium alloy.

Corrosion Resistance: The anodizing process improves the corrosion resistance of titanium components, making them suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of Tiocol 54 involves the formation of a titanium oxide layer through an electrochemical process. The implants are connected as an anode in an aqueous electrolyte, and direct voltage is applied to achieve the desired oxide layer thickness. The resulting oxide layer causes an interference effect that produces a colorful appearance on the surface .

Comparison with Similar Compounds

Tiocol 54 is unique in its ability to produce a wide spectrum of colors through the interference effect of the oxide layer. Similar compounds used in anodizing processes include:

Properties

CAS No. |

361169-05-3 |

|---|---|

Molecular Formula |

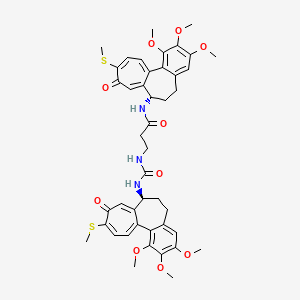

C44H49N3O10S2 |

Molecular Weight |

844.0 g/mol |

IUPAC Name |

N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-3-[[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamoylamino]propanamide |

InChI |

InChI=1S/C44H49N3O10S2/c1-52-33-19-23-9-13-29(27-21-31(48)35(58-7)15-11-25(27)38(23)42(56-5)40(33)54-3)46-37(50)17-18-45-44(51)47-30-14-10-24-20-34(53-2)41(55-4)43(57-6)39(24)26-12-16-36(59-8)32(49)22-28(26)30/h11-12,15-16,19-22,29-30H,9-10,13-14,17-18H2,1-8H3,(H,46,50)(H2,45,47,51)/t29-,30-/m0/s1 |

InChI Key |

KFSQWRCNSHKOCW-KYJUHHDHSA-N |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)CC[C@@H](C3=CC(=O)C(=CC=C32)SC)NC(=O)CCNC(=O)N[C@H]4CCC5=CC(=C(C(=C5C6=CC=C(C(=O)C=C46)SC)OC)OC)OC)OC)OC |

Canonical SMILES |

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)SC)NC(=O)CCNC(=O)NC4CCC5=CC(=C(C(=C5C6=CC=C(C(=O)C=C46)SC)OC)OC)OC)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.